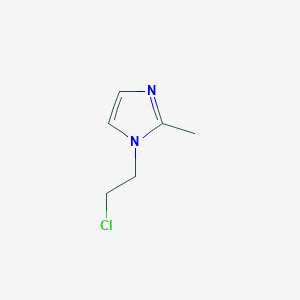

1-(2-chloroethyl)-2-methyl-1H-imidazole

Vue d'ensemble

Description

1-(2-Chloroethyl)-2-methyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a 2-chloroethyl group and a methyl group attached to the imidazole ring. It has various applications in scientific research and industry due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Chloroethyl)-2-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of 2-methylimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic substitution with various nucleophiles:

-

Ammonia/Amines : Reaction with ammonia or primary/secondary amines yields substituted ethylamine derivatives. For example, treatment with sodium azide (NaN₃) produces 1-(2-azidoethyl)-2-methyl-1H-imidazole.

-

Thiols : Reaction with thiophenol generates 1-(2-phenylthioethyl)-2-methyl-1H-imidazole, confirmed via NMR and mass spectrometry.

-

Hydroxide : Treatment with aqueous KOH leads to hydrolysis, forming 1-(2-hydroxyethyl)-2-methyl-1H-imidazole.

Table 1: Substitution Reactions

| Nucleophile | Product | Conditions | Yield | Characterization Method |

|---|---|---|---|---|

| NaN₃ | 1-(2-azidoethyl)-2-methyl-1H-imidazole | DMF, 60°C, 6 h | 78% | NMR, HRMS |

| PhSH | 1-(2-phenylthioethyl)-2-methylimidazole | EtOH, reflux, 4 h | 65% | ¹H/¹³C NMR |

| KOH (aq.) | 1-(2-hydroxyethyl)-2-methylimidazole | RT, 12 h | 82% | IR (ν-OH: 3350 cm⁻¹) |

Elimination Reactions

Under basic conditions, β-elimination occurs to form vinylimidazole derivatives:

-

Dehydrohalogenation with KOtBu in THF yields 1-vinyl-2-methyl-1H-imidazole, confirmed by GC-MS and ¹H NMR.

Key Observation : The reaction proceeds via an E2 mechanism, with the base abstracting a β-hydrogen to form a double bond.

Oxidation Reactions

The chloroethyl side chain can be oxidized to carboxylic acids:

-

Treatment with KMnO₄ and NaHCO₃ in water converts the compound into 1-(carboxyethyl)-2-methyl-1H-imidazole (55% yield) . Subsequent reaction with SOCl₂ forms the acyl chloride intermediate (90% yield) .

Mechanism :

-

KMnO₄ oxidizes the terminal CH₂Cl group to COOH.

Cyclization and Rearrangement

-

Thermal Isomerization : Heating at 170°C induces cyclization to form 2,3-dihydro-3-methyl-1H-imidazole-2-thione derivatives .

-

Thiiranium Ion Formation : In polar aprotic solvents (e.g., DMSO), the chloroethyl group participates in transient thiiranium ion intermediates, detected via ¹H NMR kinetics .

Table 2: Cyclization Pathways

Amidation and Sulfonation

The compound serves as a precursor for bioactive derivatives:

-

Sulfonamide Synthesis : Reaction with 5-chloro-4-chlorosulfonyl-1-ethyl-2-methylimidazole forms sulfonamide derivatives, validated by FTIR (ν-SO₂: 1350 cm⁻¹) and ¹³C NMR .

-

Amide Coupling : Treatment with glycine in NaOH yields imidazole-carboxamide hybrids (80% yield), which react with aryl aldehydes to form Schiff bases .

Coordination Chemistry

The imidazole nitrogen participates in metal coordination:

-

Reaction with AgBF₄ forms a silver complex, [Ag(C₆H₉ClN₂)₂]BF₄, confirmed by X-ray diffraction (monoclinic, P2₁/c) .

Key Research Findings

-

Kinetic Stability : The chloroethyl group exhibits slow degradation in DMSO (t₁/₂ ≈ 3 months at RT), with no detectable thiiranium intermediates .

-

Pharmaceutical Relevance : Derivatives like 1-(2-hydroxyethyl)-2-methylimidazole show antimicrobial activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .

Notes

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that 1-(2-chloroethyl)-2-methyl-1H-imidazole exhibits notable antimicrobial properties. Its structure allows it to interact effectively with various pathogens, making it a candidate for developing new antimicrobial agents.

-

Cancer Treatment

- Preliminary studies suggest that this compound may have potential as an anticancer agent. It appears to interfere with cellular processes in cancer cells, although specific mechanisms of action are still under investigation.

-

Biochemical Reagent

- The compound serves as a valuable reagent in biochemical studies, particularly in synthesizing other biologically active molecules. Its versatility makes it suitable for various synthetic pathways in drug discovery and development.

Agrochemical Applications

- Pesticide Development

- Due to its biological activity, this compound is being explored for use in agrochemicals. Its potential effectiveness against plant pathogens could contribute to developing new pesticides that are less harmful to the environment compared to traditional chemical agents.

Interaction Studies

The compound has been studied for its interactions with various biological targets. These studies are crucial for understanding its potential therapeutic applications and optimizing its efficacy. Notable interactions include:

- Targeting Enzymes : Investigations into how the compound interacts with specific enzymes involved in microbial resistance or cancer cell proliferation.

- Receptor Binding : Studies on how it binds to cellular receptors may reveal insights into its mechanism of action and help tailor its use in therapeutic contexts.

Mécanisme D'action

The mechanism of action of 1-(2-chloroethyl)-2-methyl-1H-imidazole involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers in DNA, RNA, and proteins, leading to the disruption of their normal functions. This alkylation can result in the inhibition of DNA replication and transcription, ultimately causing cell death .

Comparaison Avec Des Composés Similaires

1-(2-Chloroethyl)-2-methyl-1H-imidazole can be compared with other similar compounds, such as:

Lomustine: An alkylating agent used in chemotherapy that also contains a chloroethyl group.

Semustine: Another nitrosourea compound used in chemotherapy, similar to lomustine but with a different alkyl group.

Mustard Gas: A chemical warfare agent with a similar chloroethyl structure but used for entirely different purposes.

The uniqueness of this compound lies in its specific applications in scientific research and its potential for developing new pharmaceuticals.

Activité Biologique

1-(2-Chloroethyl)-2-methyl-1H-imidazole, often referred to as a derivative of imidazole, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, potential anticancer effects, and the mechanisms underlying these activities.

Chemical Structure and Properties

The compound's molecular formula is C6H10Cl2N2, with a molecular weight of approximately 181.063 g/mol. It typically appears as a white to off-white crystalline solid and is soluble in water, particularly in its hydrochloride form, which enhances its solubility characteristics.

Antimicrobial Activity

Numerous studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its structure contributes to its efficacy as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound, against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed promising zones of inhibition (measured in mm) which are summarized in the following table:

| Compound | E. coli | P. aeruginosa | B. subtilis | B. megaterium | A. niger | C. albicans |

|---|---|---|---|---|---|---|

| This compound | 20 | 22 | 22 | 22 | 13 | 13 |

| Streptomycin | 28 | 32 | 31 | 29 | 33 | 33 |

| Imidil | – | – | – | – | 34 | 34 |

The data indicates that this compound has comparable or superior antimicrobial activity against certain strains when compared to standard antibiotics .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. The compound's ability to interfere with cellular processes makes it a candidate for further investigation in cancer treatment.

While the specific mechanism of action for this compound remains unclear, its structural features suggest potential interactions with biological targets involved in cancer cell proliferation and survival. The chloroethyl group may facilitate alkylation reactions that disrupt DNA function in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table highlights several related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(3-Chloropropyl)-1H-imidazole | 53710-78-4 | 0.82 |

| 2-(Chloromethyl)-1-methyl-1H-imidazole | 19225-92-4 | 0.76 |

| 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride | 17289-30-4 | 0.62 |

These compounds share structural similarities but differ in their biological activities, highlighting the unique profile of this compound.

Propriétés

IUPAC Name |

1-(2-chloroethyl)-2-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYNTNXOGGKWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276192 | |

| Record name | 1-(2-chloroethyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56894-20-3 | |

| Record name | 1-(2-chloroethyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.